molecular formula C13H25NO4 B115303 (R)-4-(Boc-amino)-6-methylheptanoic acid CAS No. 146453-32-9

(R)-4-(Boc-amino)-6-methylheptanoic acid

Cat. No.: B115303
CAS No.: 146453-32-9
M. Wt: 259.34 g/mol
InChI Key: ILHMTULQPDRVLS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is significant in the field of synthetic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and reagents is becoming more common in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid
  • ®-4-((tert-Butoxycarbonyl)amino)-6-methylhexanoic acid
  • ®-4-((tert-Butoxycarbonyl)amino)-6-methylpentanoic acid

Uniqueness

®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to other Boc-protected amino acids. Its longer carbon chain can influence its solubility and reactivity in different chemical environments, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(4R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHMTULQPDRVLS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373179
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146453-32-9
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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